molecular formula C6H8Cl2N4 B13027235 Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride

Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride

Cat. No.: B13027235
M. Wt: 207.06 g/mol
InChI Key: UBCHAKBIZVZJDQ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridazines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolopyridazinones.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to the modulation of biological processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C6H8Cl2N4

Molecular Weight

207.06 g/mol

IUPAC Name

pyrazolo[1,5-b]pyridazin-3-amine;dihydrochloride

InChI

InChI=1S/C6H6N4.2ClH/c7-5-4-9-10-6(5)2-1-3-8-10;;/h1-4H,7H2;2*1H

InChI Key

UBCHAKBIZVZJDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2N=C1)N.Cl.Cl

Origin of Product

United States

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